molecular formula C8H12BNO4S B1592873 (4-(Methylsulfonamidomethyl)phenyl)boronic acid CAS No. 850568-38-6

(4-(Methylsulfonamidomethyl)phenyl)boronic acid

Cat. No. B1592873
CAS RN: 850568-38-6
M. Wt: 229.07 g/mol
InChI Key: DFNWPOUFTMAIGJ-UHFFFAOYSA-N
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Description

(4-(Methylsulfonamidomethyl)phenyl)boronic acid, also known as 4-MSPBA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and some organic solvents. 4-MSPBA is most often used as a reagent in organic synthesis, but it has also been used in biochemistry and pharmacology.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sequential Suzuki Cross-Coupling Reactions

It may also be used as a reagent for sequential Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is widely used to synthesize poly-olefins, styrenes, and substituted biphenyls .

Copper-Catalyzed Oxidative Trifluoromethylthiolation

This compound is used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction is a method for the direct introduction of trifluoromethylthiol groups into aryl and vinyl boronic acids .

Directed Metalation and Regioselective Functionalization

It is used in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles . This process allows for the selective introduction of various functional groups at the C-2 position of 3-bromofuran .

Inhibitors for Treatment of Osteoporosis

This compound is used in the development of inhibitors for the treatment of osteoporosis . It plays a crucial role in the synthesis of these inhibitors .

Inhibitors of Human Farnesyl Pyrophosphate Synthase

It is used in the development of inhibitors of human farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway and its inhibition is a target for the treatment of diseases such as cancer .

Suzuki-Type Pd (0) Coupling Reactions

This compound is used in Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors . These inhibitors are potential therapeutic agents for the treatment of cancer .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications . The interaction of boronic acids with diols and strong Lewis bases leads to their utility in various sensing applications .

Safety and Hazards

It is classified as an irritant to eyes and skin. Precautions should be taken during handling .

Future Directions

Research on boronic acids continues to explore their applications in various fields, including sensing, drug development, and separation technologies. Further investigations into their interactions with specific targets and optimization of their properties are essential for future advancements .

properties

IUPAC Name

[4-(methanesulfonamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNWPOUFTMAIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624584
Record name (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonamidomethyl)phenyl)boronic acid

CAS RN

850568-38-6
Record name B-[4-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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